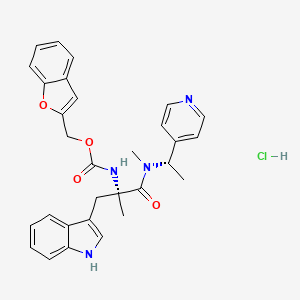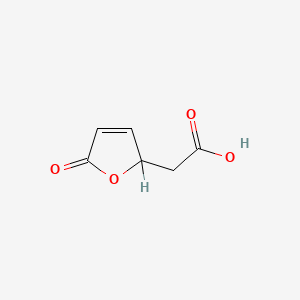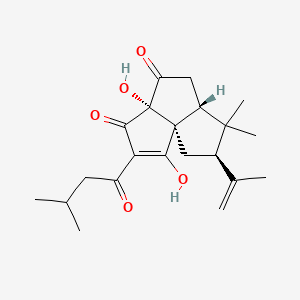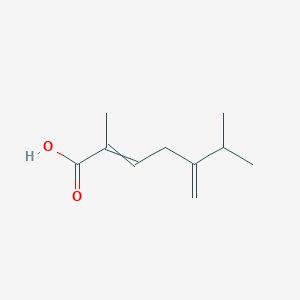
5-Nitrothiazole
Vue d'ensemble
Description
5-Nitrothiazole is a heterocyclic compound containing a thiazole ring with a nitro group at the fifth position. This compound is known for its significant biological activities, particularly its antiparasitic and antimicrobial properties . The presence of the nitro group enhances its reactivity, making it a valuable compound in various chemical and pharmaceutical applications.
Applications De Recherche Scientifique
5-Nitrothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its antiparasitic and antimicrobial activities.
Medicine: Potential use in developing drugs for treating parasitic infections and bacterial diseases.
Mécanisme D'action
Mode of Action
The mode of action of 5-Nitrothiazole involves the disruption of the energy metabolism in anaerobic microbes by inhibition of the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle . It also disrupts the DNA of susceptible bacteria and inhibits the protein synthesis of the cell wall, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in energy metabolism and DNA synthesis. By inhibiting the PFOR cycle, this compound disrupts the energy metabolism of anaerobic microbes . Additionally, by interfering with DNA synthesis, it prevents the replication of susceptible bacteria .
Pharmacokinetics
Related compounds such as nitazoxanide have been found to be well-absorbed orally and widely distributed throughout the body . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Result of Action
The result of the action of this compound is the death of the targeted microbes. By disrupting energy metabolism and inhibiting DNA synthesis, this compound causes the death of anaerobic microbes and susceptible bacteria .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen can affect the activity of this compound, as it primarily targets anaerobic microbes . Additionally, the pH of the environment can also influence the stability and activity of this compound
Analyse Biochimique
Biochemical Properties
5-Nitrothiazole plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to interact with type I nitroreductase enzymes in Trypanosoma brucei, leading to the generation of cytotoxic nitrile metabolites . This interaction is pivotal for its antiparasitic activity, as the reduction of the nitro group is essential for its bioactivation. Additionally, this compound exhibits growth-inhibitory properties against various pathogenic strains, demonstrating its potential as a broad-spectrum antimicrobial agent .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In Trypanosoma brucei, it inhibits cell growth by inducing oxidative stress and DNA damage . The compound’s interaction with nitroreductase enzymes leads to the production of reactive oxygen species (ROS), which disrupts cellular metabolism and induces apoptosis. Furthermore, this compound has been shown to affect gene expression and cell signaling pathways, particularly those involved in stress response and DNA repair mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its reduction by nitroreductase enzymes, leading to the formation of reactive intermediates that cause cellular damage . These intermediates can bind to DNA and proteins, resulting in the inhibition of essential cellular functions. The compound’s ability to generate ROS further amplifies its cytotoxic effects, making it a potent antimicrobial and antiparasitic agent . Additionally, this compound has been shown to inhibit specific enzymes involved in DNA replication and repair, contributing to its overall efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term studies have shown that this compound can maintain its antimicrobial activity for extended periods, although its efficacy may decrease due to gradual degradation. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to adaptive responses in cells, including the upregulation of detoxification pathways and stress response genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial and antiparasitic activity with minimal cytotoxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant adverse effects. Studies have also shown that the compound’s pharmacokinetics and bioavailability can influence its dosage-dependent effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its reduction by nitroreductase enzymes . This reduction process generates reactive intermediates that can interact with various biomolecules, leading to the compound’s antimicrobial and antiparasitic effects. Additionally, this compound can influence metabolic flux and metabolite levels by disrupting key enzymatic reactions and cellular processes . The compound’s metabolism is also affected by the presence of cofactors and other interacting enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization . Studies have shown that this compound can accumulate in certain cellular compartments, such as the mitochondria and nucleus, where it exerts its cytotoxic effects . The compound’s distribution is also influenced by its physicochemical properties, including its solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound has been observed to localize in the mitochondria, where it induces oxidative stress and disrupts mitochondrial function . Additionally, this compound can target the nucleus, leading to DNA damage and inhibition of DNA replication and repair . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to particular cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Nitrothiazole can be synthesized through several methods. One common approach involves the nitration of thiazole derivatives. For instance, 2-amino-5-nitrothiazole can be prepared by diazotizing 2-amino-5-nitrothiazole in the presence of sodium nitrite and sulfuric acid . Another method involves the reaction of 2-mercaptothiazole with nitric acid and sulfuric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Nitrothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to form different derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products:
Reduction: Amino derivatives of thiazole.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
5-Nitroimidazole: Another nitro-containing heterocycle with similar antimicrobial properties.
2-Amino-5-nitrothiazole: A derivative with enhanced biological activity.
Uniqueness: 5-Nitrothiazole is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit significant biological activities. Its versatility in synthetic chemistry and potential in medicinal applications make it a valuable compound in research and industry .
Propriétés
IUPAC Name |
5-nitro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2S/c6-5(7)3-1-4-2-8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVCJCRUFSIVHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337299 | |
| Record name | 5-nitrothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14527-46-9 | |
| Record name | 5-nitrothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















